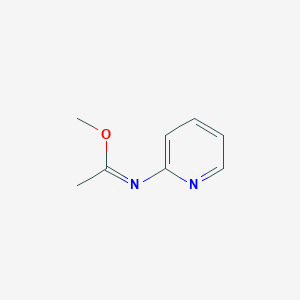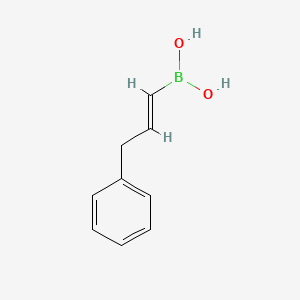
Celloheptaose DP7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celloheptaose DP7 is a modified glycosylated oligosaccharide derived from the breakdown of cellulose. It consists of seven glucose monomers linked by β-1,4-glycosidic bonds, forming a polymer with a molecular formula of C42H72O36 and a molecular weight of 1152.99 g/mol . This compound is a white crystalline solid that is soluble in methanol, ethanol, water, acetone, and chloroform .
Vorbereitungsmethoden
Celloheptaose DP7 is synthesized from D-cellotriose and 3-aminopropyltrimethoxysilane, followed by methylation and reaction with bromoethanol . The synthesis involves stepwise crystallization and purification using methanol to obtain the final white crystalline product . Industrial production methods typically involve the enzymatic hydrolysis of cellulose, using cellulase enzymes to break down cellulose into smaller oligosaccharides, including celloheptaose .
Analyse Chemischer Reaktionen
Celloheptaose DP7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Celloheptaose DP7 has a wide range of scientific research applications:
Chemistry: It is used as a standard in carbohydrate analysis and as a substrate in enzymatic studies.
Biology: It serves as a model compound for studying cellulose degradation and the action of cellulase enzymes.
Medicine: It is explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Wirkmechanismus
The mechanism of action of Celloheptaose DP7 involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by cellulase enzymes into glucose monomers, which can then be utilized by cells for energy production . Its prebiotic effects are mediated through the stimulation of beneficial gut bacteria, which ferment the oligosaccharide into short-chain fatty acids, promoting gut health .
Vergleich Mit ähnlichen Verbindungen
Celloheptaose DP7 is unique due to its specific degree of polymerization (DP7), which distinguishes it from other cellooligosaccharides such as:
- Cellobiose (DP2)
- Cellotriose (DP3)
- Cellotetraose (DP4)
- Cellopentaose (DP5)
- Cellohexose (DP6)
- Cellooctaose (DP8) Compared to these compounds, Celloheptaose DP7 has a higher degree of polymerization, which can influence its solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
52646-27-2 |
|---|---|
Molekularformel |
C42H72O36 |
Molekulargewicht |
1152.99 |
Synonyme |
C42H72O36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)

